4-Chloro-2H-benzo[h]chromen-2-one 4-Chloro-2H-benzo[h]chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18355133
InChI: InChI=1S/C13H7ClO2/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H
SMILES:
Molecular Formula: C13H7ClO2
Molecular Weight: 230.64 g/mol

4-Chloro-2H-benzo[h]chromen-2-one

CAS No.:

Cat. No.: VC18355133

Molecular Formula: C13H7ClO2

Molecular Weight: 230.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2H-benzo[h]chromen-2-one -

Specification

Molecular Formula C13H7ClO2
Molecular Weight 230.64 g/mol
IUPAC Name 4-chlorobenzo[h]chromen-2-one
Standard InChI InChI=1S/C13H7ClO2/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H
Standard InChI Key OLRGVHDVBNCTHI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3Cl

Introduction

Structural and Molecular Features of 4-Chloro-2H-benzo[h]chromen-2-one

Core Architecture and Substituent Effects

The compound’s IUPAC name, 4-chlorobenzo[h]chromen-2-one, delineates a bicyclic system comprising a benzene ring fused to a 2H-chromen-2-one moiety. The numbering system places the oxygen atom at position 1 of the pyran ring, with the carbonyl group at position 2 and the chlorine substituent at position 4 on the benzene ring. The canonical SMILES representation, C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3Cl, underscores the conjugated π-system and planar geometry. The chlorine atom introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .

Crystallographic and Stereochemical Considerations

Though crystallographic data for this specific derivative are unavailable, analogous chromenes exhibit planar configurations stabilized by intramolecular hydrogen bonding and π-π stacking . The chloro substituent’s position at the 4th carbon may sterically hinder electrophilic substitution at adjacent sites while directing reactivity toward meta positions.

Synthetic Methodologies for Chromene Derivatives

General Routes to 2H-Chromen-2-one Scaffolds

The synthesis of 2H-chromen-2-ones typically involves cyclization strategies, such as:

  • One-pot multicomponent reactions: Combining resorcinol derivatives, aldehydes, and malononitrile in the presence of base catalysts like Ca(OH)₂ or organocatalysts .

  • Rhodium-catalyzed cyclizations: Utilizing rhodium(III) complexes to mediate phenolic substrate cyclization via migratory insertion and β-hydride elimination .
    For 4-Chloro-2H-benzo[h]chromen-2-one, chlorination likely occurs post-cyclization using agents like Cl₂ or SOCl₂, though direct electrophilic substitution on preformed chromenes remains plausible .

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions, recyclable catalysts (e.g., silica-supported amines), and aqueous media to enhance sustainability . For instance, potassium phthalimide-N-oxyl (PoPINO) catalyzes three-component reactions of ethyl cyanoacetate, aldehydes, and enolizable CH-acidic compounds in water, yielding 2-amino-4H-chromenes in >85% efficiency . Adapting such methods could streamline the synthesis of halogenated derivatives.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR of 4-Chloro-2H-benzo[h]chromen-2-one would reveal:

  • Aromatic protons: Multiplets between δ 6.8–8.2 ppm for the benzene and pyran rings.

  • Chloro substituent: Deshielding effects upfield of δ 7.0–7.5 ppm for adjacent protons.
    13C NMR would display carbonyl carbons at ~δ 160 ppm and aromatic carbons between δ 110–140 ppm.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 230.64 [M]⁺, with fragmentation patterns revealing loss of CO (28 Da) and Cl (35.5 Da). LC-MS and UPLC methods are critical for purity assessment, particularly in detecting regioisomeric byproducts.

Applications in Material Science and Industrial Chemistry

Fluorescent Probes and Optoelectronic Materials

Chromenes’ extended conjugation enables applications in organic light-emitting diodes (OLEDs) and sensors. Derivatives with electron-withdrawing groups (e.g., Cl) exhibit redshifted emission spectra, suitable for tunable luminescent materials .

Catalysis and Polymer Chemistry

Functionalized chromenes serve as ligands in transition-metal catalysis. The chloro group’s ability to coordinate metals like Pd or Rh could facilitate cross-coupling reactions in polymer synthesis .

Future Research Directions

Synthetic Optimization

  • Developing regioselective chlorination protocols to avoid polyhalogenation.

  • Exploring continuous-flow systems for scalable production.

Mechanistic and In Vivo Studies

  • Elucidating the compound’s interaction with biological targets (e.g., kinases, DNA topoisomerases).

  • Assessing pharmacokinetics and toxicity profiles in animal models.

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